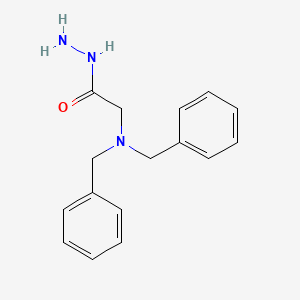

2-(Dibenzylamino)acetohydrazide

Descripción

2-(Dibenzylamino)acetohydrazide is a hydrazide derivative featuring a dibenzylamino (–N(CH₂C₆H₅)₂) group attached to the acetohydrazide backbone. Acetohydrazides are typically synthesized via condensation of hydrazide intermediates with aldehydes or ketones, as seen in multiple studies . The dibenzylamino substituent likely enhances lipophilicity and binding affinity, influencing pharmacokinetic properties such as membrane permeability and target interaction. Such modifications are common in drug design to optimize bioactivity and selectivity .

Propiedades

IUPAC Name |

2-(dibenzylamino)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c17-18-16(20)13-19(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-13,17H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNPXEZYGIILMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibenzylamino)acetohydrazide typically involves the reaction of dibenzylamine with ethyl chloroacetate to form ethyl 2-(dibenzylamino)acetate. This intermediate is then reacted with hydrazine hydrate to yield this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(Dibenzylamino)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The acetohydrazide moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.

Aplicaciones Científicas De Investigación

2-(Dibenzylamino)acetohydrazide has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2-(Dibenzylamino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its dibenzylamino group allows it to interact with hydrophobic pockets in proteins, while the acetohydrazide moiety can form hydrogen bonds with active site residues.

Comparación Con Compuestos Similares

Table 1: Comparison of Acetohydrazide Derivatives

Key Observations :

Anticonvulsant Activity : Benzimidazole-acetohydrazides (e.g., 25g , 25j ) outperformed standard drugs like phenytoin, suggesting that bulky aromatic substituents enhance CNS penetration and target binding .

Antimicrobial Enhancement : Cyclization of hydrazides (e.g., into 1,3,4-oxadiazoles) improved antimicrobial efficacy, as seen in pyridine-derived compounds (MIC: 30.2–43.2 µg/cm³) .

Anti-inflammatory Action : Pyrazolyl-glycinyl hydrazides (e.g., 4a , 4f ) suppressed TNF-α levels by >55%, comparable to clinical-stage inhibitors .

Mechanistic and Selectivity Insights

- Lipophilicity and Selectivity: Bulky substituents like dibenzylamino groups may enhance lipophilicity, improving blood-brain barrier penetration (critical for anticonvulsants) .

- Electron-Donating Groups: Derivatives with electron-rich moieties (e.g., dimethylamino in N′-(4-(dimethylamino)benzylidene)-2-...acetohydrazide) showed improved cancer cell selectivity, likely due to interactions with charged residues in target proteins .

- Hybrid Scaffolds : Combining acetohydrazides with benzimidazole or triazole rings broadened antimicrobial spectra, suggesting synergistic effects between heterocycles and hydrazide motifs .

Actividad Biológica

2-(Dibenzylamino)acetohydrazide is a chemical compound with the molecular formula C16H19N3O and a molecular weight of 269.34 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and interaction with various biological targets. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

- Molecular Formula : C16H19N3O

- Molecular Weight : 269.34 g/mol

- IUPAC Name : this compound

The unique structure of this compound, characterized by its dibenzylamino group and acetohydrazide moiety, allows it to engage in diverse chemical interactions that are crucial for its biological activity.

The mechanism of action of this compound involves:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, modulating biochemical pathways. Its dibenzylamino group facilitates interactions with hydrophobic pockets in proteins, while the acetohydrazide moiety can form hydrogen bonds with active site residues.

- Biological Target Interaction : The compound's ability to interact with specific molecular targets enhances its potential therapeutic applications.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies have indicated that derivatives of acetohydrazides exhibit significant antimicrobial properties. For example, similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable activity due to structural similarities.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE). Enzymatic assays have shown that certain derivatives exhibit potent inhibition, which is critical for developing treatments for neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Study | A derivative exhibiting significant antibacterial activity against Gram-positive and Gram-negative bacteria. |

| Cytotoxicity Assay | Hydrazone analogs demonstrated IC50 values lower than standard chemotherapeutics in various cancer cell lines. |

| Enzyme Inhibition | Compounds similar to this compound showed subnanomolar inhibition of AChE, indicating potential therapeutic applications in neuroprotection. |

Q & A

Q. What synthetic routes are commonly employed to prepare 2-(dibenzylamino)acetohydrazide and its derivatives?

The compound is typically synthesized via hydrazinolysis of ester precursors. For example, ethyl-2-benzothiazolyl acetate reacts with hydrazine hydrate under reflux in propan-2-ol to yield the corresponding acetohydrazide . Alternative pathways include condensation of 2-aminothiophenol with cyanoacetohydrazide or derivatization via reactions with aldehydes (e.g., aromatic or heterocyclic aldehydes in acetic acid) . Yields and purity depend on reaction time, solvent selection, and stoichiometric ratios of reagents.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Key methods include:

- 1H-NMR : To confirm hydrazide formation (e.g., NH-NH2 protons at δ 4.2–4.5 ppm) and substituent integration .

- IR spectroscopy : Identification of carbonyl (C=O, ~1650–1700 cm⁻¹) and N-H stretching (~3200–3300 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 494 for triazole-linked derivatives) and fragmentation patterns .

- Elemental analysis (CHNS) : Validates stoichiometric composition .

Q. How are hydrazide derivatives functionalized to enhance solubility or reactivity?

Common derivatization strategies include:

- Schiff base formation : Condensation with aldehydes (e.g., 4-chlorobenzaldehyde) to introduce imine linkages, improving metal-binding capacity .

- Heterocyclic conjugation : Reactions with triazoles or benzothiazoles to modulate electronic properties and biological activity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during hydrazide synthesis?

Byproduct analysis (e.g., unreacted esters or hydrolysis products) requires:

- TLC monitoring : To track reaction progress and identify intermediates .

- pH control : Maintaining acidic conditions (acetic acid) minimizes side reactions during Schiff base formation .

- Purification : Recrystallization from ethanol or column chromatography improves purity .

Contradictions in yield data (e.g., 44–69% for thiophenoladducts ) highlight the need for solvent optimization and temperature control.

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

- Antioxidant assays : DPPH radical scavenging and reducing power assays (e.g., IC50 values for triazole derivatives) .

- Antimicrobial screening : Agar diffusion methods against E. coli or Xanthomonas campestris with zone-of-inhibition quantification .

- Enzyme inhibition : Fluorometric MAO inhibition assays using kinetic fluorescence measurements .

- In vivo models : Carrageenan-induced hyperalgesia in rats to assess anti-inflammatory activity (e.g., TNF-α suppression by pyrazolyl derivatives) .

Q. How do structural modifications impact the biological activity of these compounds?

- Electron-withdrawing groups : 4-Chlorobenzylidene substituents enhance actoprotective effects in rats, while nitro groups reduce efficacy due to metabolic instability .

- Heterocyclic appendages : Coumarin-linked derivatives exhibit corrosion inhibition (94.7% efficiency in mild steel) via adsorption mechanisms linked to HOMO-LUMO energy gaps .

- Steric effects : Bulky substituents (e.g., diphenylphosphinyl groups) may hinder binding to enzyme active sites, as shown in docking studies .

Q. How should researchers address contradictions in bioactivity data across studies?

- Control standardization : Variability in MIC values for antibacterial assays may arise from differences in bacterial strains or inoculum sizes .

- Solubility considerations : Poor aqueous solubility (LogSw = -5.75 ) can lead to underestimation of in vitro activity; use of DMSO carriers requires toxicity controls .

- Structure-activity validation : Comparative studies using isosteric analogs (e.g., replacing dibenzylamino with piperidinyl groups) clarify pharmacophore contributions .

Methodological Design Questions

Q. What in silico tools are recommended for predicting the reactivity of this compound derivatives?

- DFT calculations : To model electronic properties (e.g., HOMO-LUMO energies) and correlate with corrosion inhibition or antioxidant activity .

- Molecular docking : AutoDock Vina or Schrödinger Suite for simulating interactions with MAO-A/B or p38 MAPK targets .

- ADMET prediction : SwissADME or pkCSM to assess drug-likeness and pharmacokinetic profiles .

Q. How can researchers design derivatives for targeted applications, such as fluorescent sensors or enzyme inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.